(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide
Description
(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide is a bicyclic carboxamide derivative featuring a rigid 2-oxabicyclo[2.2.1]heptane core. Its structure includes a 3-oxo lactone moiety and an N-substituted carboxamide group with a hex-5-en-1-yl chain and a methyl group. The stereochemistry (1R,4R,5R) is critical for its molecular interactions and physicochemical properties. This compound is structurally related to intermediates used in pharmaceuticals, such as simeprevir, where bicyclic frameworks enhance metabolic stability and target binding .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1R,4R,5R)-N-hex-5-enyl-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide |
InChI |
InChI=1S/C14H21NO3/c1-3-4-5-6-7-15(2)13(16)11-8-10-9-12(11)14(17)18-10/h3,10-12H,1,4-9H2,2H3/t10-,11-,12-/m1/s1 |
InChI Key |
SEKCMPWEKHOBBR-IJLUTSLNSA-N |
Isomeric SMILES |
CN(CCCCC=C)C(=O)[C@@H]1C[C@@H]2C[C@H]1C(=O)O2 |
Canonical SMILES |
CN(CCCCC=C)C(=O)C1CC2CC1C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or amines.
Scientific Research Applications
(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related bicyclo[2.2.1]heptane derivatives, focusing on substituents, stereochemistry, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Core Structure Modifications :
- The target compound shares the 2-oxabicyclo[2.2.1]heptane core with other derivatives but differs in substituents. For example, the cinchonidine salt (C₂₆H₃₀N₂O₅) replaces the carboxamide with a carboxylic acid, enhancing solubility .
- Azabicyclo analogs (e.g., tert-butyl derivatives in ) introduce nitrogen into the ring, altering electronic properties and hydrogen-bonding capacity.
Stereochemical Impact: The (1R,4R,5R) configuration in the target compound contrasts with (1R,4S) in the trimethyl derivative , which affects molecular packing and solubility. Stereoisomers of tert-butyl 5-hydroxy-2-azabicycloheptane carboxylate (e.g., 1R,4R,5S vs. 1r,4r,5r) demonstrate how minor stereochemical changes influence applications in chiral synthesis .
Methyl groups (e.g., in the trimethyl derivative ) enhance lipophilicity, whereas hydrophilic groups like hydroxyls (tert-butyl derivatives ) improve aqueous solubility.
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
